Prexanthoperol

Beschreibung

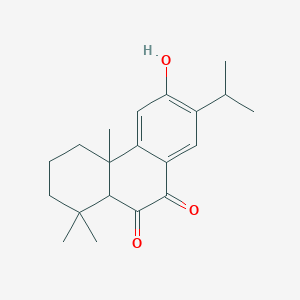

Prexanthoperol is a diterpenoid compound primarily isolated from Juniperus communis (juniper) and has been identified as a minor constituent in phytochemical studies . Its molecular formula is C₂₀H₂₆O₃, with a molecular weight of 314.42 g/mol. Structurally, it belongs to the abietatriene class, featuring a 6,7-diketone moiety and hydroxyl groups at positions 7, 12, and 14 . Physical properties include a yellow crystalline appearance, a melting point of 207–210°C, and distinct UV absorption peaks at 218 nm (ε 3150), 320 nm (ε 12,500), and 403 nm (ε 5,000) in methanol .

Eigenschaften

CAS-Nummer |

119817-27-5 |

|---|---|

Molekularformel |

C20H26O3 |

Molekulargewicht |

314.4 g/mol |

IUPAC-Name |

6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-9,10-dione |

InChI |

InChI=1S/C20H26O3/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)18(20)17(23)16(13)22/h9-11,18,21H,6-8H2,1-5H3 |

InChI-Schlüssel |

KVTOPOITUALWOF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(C=C2C(=C1)C(=O)C(=O)C3C2(CCCC3(C)C)C)O |

melting_point |

207 - 210 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Prexanthoperol involves intricate organic reactions. While specific synthetic routes and industrial production methods are not extensively documented, diterpenoids like Prexanthoperol are typically synthesized through multi-step processes involving cyclization, oxidation, and functional group modifications. Industrial production may involve the extraction of Prexanthoperol from natural sources, such as plants, followed by purification and characterization .

Analyse Chemischer Reaktionen

Prexanthoperol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Prexanthoperol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and synthesis of diterpenoids.

Biology: Prexanthoperol is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: Prexanthoperol is used in the development of natural product-based pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Prexanthoperol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, diterpenoids like Prexanthoperol are known to modulate signaling pathways, such as the PI3K-Akt pathway, and interact with enzymes and receptors involved in inflammation and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Xanthoperol

- Physical Properties: Higher melting point (255–270°C), yellow crystals, and UV peaks at 218 nm (ε 3,150), 320 nm (ε 12,500), and 403 nm (ε 5,000) in methanol .

- Bioactivity : Xanthoperol exhibits antioxidant properties, attributed to its conjugated diketone system, which facilitates free radical scavenging .

Hypargenin C

- Structure : Structural isomer of Prexanthoperol, with hydroxyl groups at positions 6, 12, and 14, but lacks the 7-hydroxyl group .

- Identity Uncertainty : The distinction between Prexanthoperol and Hypargenin C remains unresolved due to overlapping spectral data and similar isolation sources (Juniperus communis) .

Functional Analogues

Lupenyl Acetate

- Structure: A pentacyclic triterpenoid with an acetylated hydroxyl group, distinct from Prexanthoperol’s diterpenoid framework .

- Bioactivity : Demonstrates antibacterial activity (MIC: 24.42 µg/mL against Staphylococcus aureus), likely due to membrane disruption via lipophilic interactions .

α-Tocopherol (Vitamin E)

Physicochemical and Pharmacokinetic Comparison

*Estimated based on structural similarity to Prexanthoperol.

TPSA : Topological Polar Surface Area.

Key Observations:

Hydrogen Bonding: Prexanthoperol’s three hydrogen bond donors suggest higher solubility in polar solvents compared to Lupenyl acetate (0 donors) .

Thermal Stability : Xanthoperol’s higher melting point indicates greater crystalline stability, likely due to stronger intermolecular interactions .

Bioactivity Gaps : The absence of reported bioactivity for Prexanthoperol contrasts with its analogues, highlighting the need for targeted pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.